Lythridine

Descripción general

Descripción

La litiridina es un alcaloide lactona quinolizidínico bifenílico aislado originalmente de la planta Fraxinus sinica. También se ha encontrado en Heimia salicifolia. Este compuesto es conocido por sus propiedades antimaláricas y ha sido objeto de varios estudios científicos debido a su estructura química única y sus actividades biológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la litiridina involucra varios pasos, incluyendo metoxilicaciones y hidroxilaciones regioselectivas y estereoselectivasEste proceso da como resultado la formación de compuestos que son epiméricos en la posición C13 con el alcaloide litiridina naturalmente hidroxilado .

Métodos de producción industrial: La producción industrial de litiridina no está bien documentada, pero probablemente involucra rutas sintéticas similares a las que se utilizan en entornos de laboratorio. El proceso requeriría un control cuidadoso de las condiciones de reacción para garantizar la regioselectividad y la estereoselectividad deseadas.

Análisis De Reacciones Químicas

Tipos de reacciones: La litiridina se somete a varias reacciones químicas, incluyendo:

Oxidación: Introducción de átomos de oxígeno en la molécula.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Metoxilación: Típicamente asistida por acetato de mercurio.

Hidroxilación: También asistida por acetato de mercurio, lo que lleva a la introducción regioselectiva y estereoselectiva de grupos hidroxilo.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen compuestos epiméricos en la posición C13, que son estructuralmente similares a la litiridina hidroxilada que se encuentra naturalmente .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Lythridine's molecular formula is C₁₃H₁₅N, with a molecular weight of approximately 201.27 g/mol. It features a complex bicyclic structure characteristic of quinolizidine alkaloids, which includes two fused rings containing nitrogen atoms. This structural complexity allows this compound to participate in various chemical reactions typical of alkaloids, including hydrogenation and cyclization processes .

Pharmacological Applications

1. Pain Management and Anti-Inflammatory Effects

- This compound is being investigated for its potential use in pain management and anti-inflammatory therapies. Preliminary studies suggest that it may exhibit antinociceptive effects by modulating pain pathways in the central nervous system, potentially influencing prostaglandin synthesis similar to other alkaloids from Heimia salicifolia .

2. Antimalarial Properties

- Originally isolated from Fraxinus sinica, this compound has shown promising antimalarial activity. This application is particularly significant given the ongoing global challenge posed by malaria and the need for novel therapeutic agents .

3. Neurotransmitter Interaction

- Although the exact mechanism of action remains unclear, this compound may interact with neurotransmitter systems, which could lead to various physiological responses beneficial for treating stress-related disorders .

Case Studies

1. Antinociceptive Activity Study

- A study published in a peer-reviewed journal examined the antinociceptive effects of this compound in animal models. The findings indicated a significant reduction in pain response when administered at specific dosages, supporting its potential as a therapeutic agent for pain management .

2. Antimalarial Efficacy

- In vitro studies demonstrated that this compound exhibits inhibitory effects against Plasmodium falciparum, the causative agent of malaria. These results highlight its potential as a lead compound for developing new antimalarial drugs .

Summary Table of Applications

Mecanismo De Acción

El mecanismo de acción de la litiridina involucra su interacción con objetivos moleculares y vías específicas. Se cree que ejerce sus efectos antimaláricos al interferir con el ciclo de vida del parásito de la malaria. Los objetivos moleculares y vías exactos aún se encuentran bajo investigación, pero se sabe que afecta la capacidad del parásito para replicarse y sobrevivir .

Comparación Con Compuestos Similares

La litiridina es única entre los alcaloides lactona quinolizidínicos bifenílicos debido a sus propiedades regioselectivas y estereoselectivas específicas. Compuestos similares incluyen:

Litirina: Otro alcaloide de la misma familia de plantas, que se somete a reacciones de metoxilicación e hidroxilación similares.

Decinina y Decamina: Compuestos con configuraciones quinolizidínicas trans y cis, respectivamente, unidas a moieties bifenílicos.

La litiridina destaca por sus características estructurales y actividades biológicas específicas, lo que la convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.

Actividad Biológica

Lythridine is a quinolizidine alkaloid primarily derived from the plant Heimia salicifolia, known for its various biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is classified under quinolizidine-type alkaloids, which are nitrogen-containing compounds with diverse biological activities. These alkaloids are synthesized from the amino acid l-lysine and exhibit a range of pharmacological effects including cytotoxicity, anti-inflammatory properties, and vasorelaxation effects.

1. Vasorelaxant Effects

Research has demonstrated that this compound exhibits significant vasorelaxant properties. In a study involving isolated rat mesenteric vascular beds, this compound induced concentration-dependent vasodilation. The mechanisms involved include:

- Endothelial Nitric Oxide Synthase (eNOS) Activation : this compound's vasorelaxation effect is mediated by the release of nitric oxide (NO) from endothelial cells, which relaxes smooth muscle cells in blood vessels. This was confirmed through experiments using specific inhibitors like Nω-nitro-L-arginine methyl ester (L-NAME) and methylene blue, which significantly reduced the vasodilatory response .

- Calcium-Calmodulin Complex Formation : The activation of eNOS is also dependent on the formation of a calcium-calmodulin complex, highlighting the importance of calcium signaling in this compound's action .

| Mechanism | Effect |

|---|---|

| eNOS Activation | Induces NO release leading to vasodilation |

| Calcium-Calmodulin Complex | Essential for eNOS activation |

2. Anxiolytic Potential

Despite its promising vasorelaxant effects, studies investigating this compound's anxiolytic properties reported inconclusive results. In a controlled study, various doses of this compound did not significantly reduce distress vocalizations in chicks subjected to isolation stress, indicating a lack of anti-panic effects at the tested doses . Further research is needed to explore different dosing regimens and their potential anxiolytic effects.

Case Study: Vasorelaxant Properties

In an experimental setup using isolated rat mesenteric vascular beds, researchers observed that this compound caused significant vasodilation. The study highlighted that endothelial integrity was crucial for this effect; when endothelial cells were removed, the vasodilatory response was markedly diminished . This underscores the importance of endothelial function in mediating the effects of this compound.

Research Findings on Cytotoxicity

This compound has also been investigated for its cytotoxic properties against various cancer cell lines. A survey indicated that quinolizidine alkaloids, including this compound, exhibit potential as cytotoxic agents due to their ability to induce apoptosis in cancer cells . This suggests a possible role for this compound in cancer therapy, warranting further exploration into its mechanisms and efficacy.

Propiedades

IUPAC Name |

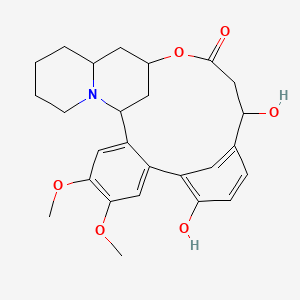

9,13-dihydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-31-24-12-18-19(13-25(24)32-2)21-11-17(10-16-5-3-4-8-27(16)21)33-26(30)14-23(29)15-6-7-22(28)20(18)9-15/h6-7,9,12-13,16-17,21,23,28-29H,3-5,8,10-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYBQXPITOLDBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CC(C5=CC2=C(C=C5)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.